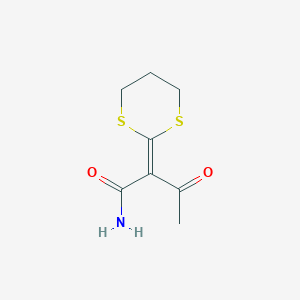
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is an organic compound that features a 1,3-dithiane ring and an oxobutanamide group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide typically involves the reaction of a 1,3-dithiane derivative with an appropriate oxobutanamide precursor. One common method is the acid-promoted thioacetalization of carbonyl compounds with 1,3-propanedithiol . This reaction is often carried out under solvent-free conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or Brönsted acids are commonly employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide exerts its effects involves its interaction with molecular targets through its functional groups. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion . In biological systems, its derivatives may inhibit enzyme activity by binding to the active site or interacting with key residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is unique due to its specific combination of a 1,3-dithiane ring and an oxobutanamide group. This structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
836684-87-8 |
|---|---|
Molekularformel |
C8H11NO2S2 |
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
2-(1,3-dithian-2-ylidene)-3-oxobutanamide |
InChI |
InChI=1S/C8H11NO2S2/c1-5(10)6(7(9)11)8-12-3-2-4-13-8/h2-4H2,1H3,(H2,9,11) |
InChI-Schlüssel |
ZRHKEKGBVLSYBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C1SCCCS1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



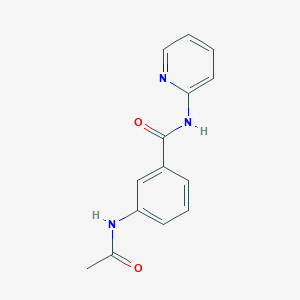
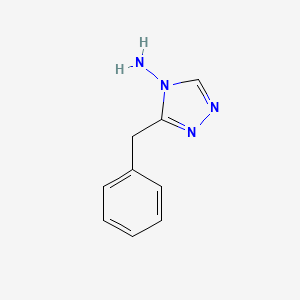
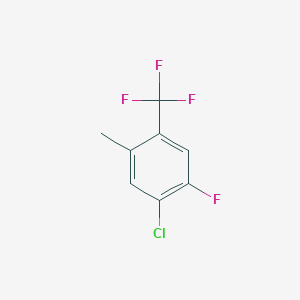
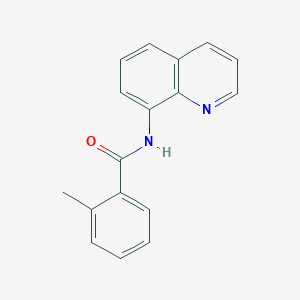
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
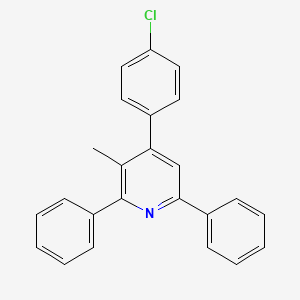
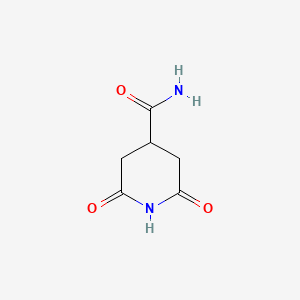



![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)
